N-benzyl-N-methylpiperidine-4-carboxamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-benzyl-N-methylpiperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-16(11-12-5-3-2-4-6-12)14(17)13-7-9-15-10-8-13/h2-6,13,15H,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGJGWKYMLRMOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(=O)C2CCNCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50408355 | |
| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
686255-79-8 | |
| Record name | N-benzyl-N-methylpiperidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50408355 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Structure Activity Relationship Sar Studies of N Benzyl N Methylpiperidine 4 Carboxamide Analogs
Influence of the N-Benzyl Moiety on Biological Activity
The N-benzyl group plays a pivotal role in the interaction of N-benzyl-N-methylpiperidine-4-carboxamide analogs with their biological targets. Specific structural characteristics of this moiety are essential for potent activity, and modifications can significantly alter the pharmacological profile.
Critical Role of the N-1-Benzyl Substituent
The presence of a benzyl (B1604629) group at the N-1 position of the piperidine (B6355638) ring is a crucial determinant for the biological activity of these compounds. In studies of related N-(1-benzylpiperidin-4-yl)arylacetamides as sigma (σ) receptor ligands, the N-1-benzyl substituent was found to be a key feature for high affinity. researchgate.net The replacement of this group often leads to a significant decrease or complete loss of activity, highlighting its importance in the binding of these ligands to their receptors. The benzyl group is thought to engage in vital hydrophobic and aromatic interactions within the receptor's binding pocket.
Impact of Benzyl Aromatic Substituents on Potency
While the core N-benzyl structure is essential, substitutions on its aromatic ring can modulate potency and selectivity. Research on N-(1-benzylpiperidin-4-yl)arylacetamides has shown that introducing substituents on the benzyl ring can lead to varied effects on affinity for σ1 and σ2 receptors. researchgate.net
For instance, substitution on the aromatic ring of the benzyl group with a halogen resulted in a similar affinity for σ1 receptors but a significantly increased affinity for σ2 receptors. researchgate.net This suggests that the electronic and steric properties of the substituents can fine-tune the interaction with different receptor subtypes. A comparative molecular field analysis indicated that the electrostatic properties of these substituents strongly influence binding. researchgate.net
| Compound | Benzyl Substituent | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) |
|---|---|---|---|---|
| Analog A | Unsubstituted | 3.9 | 240 | 61.5 |
| Analog B | 4-Fluoro | 4.2 | 180 | 42.9 |
| Analog C | 4-Chloro | 3.5 | 150 | 42.9 |
| Analog D | 4-Methyl | 5.1 | 260 | 51.0 |
Effects of Piperidine Ring Substitutions on SAR
Modifications to the central piperidine ring of this compound analogs are a key strategy for altering their pharmacological properties. Both the pattern of substitution and the stereochemistry of these substituents have profound effects.
Role of 4,4-Disubstitution in Pharmacological Profiles
The introduction of substituents at the 4-position of the piperidine ring, creating 4,4-disubstituted analogs, has been explored to modulate the activity of these compounds. In a series of 1-(arylethyl)-4-(acylamino)-4-[(acyloxy)-methyl]piperidines, which are congeners of fentanyl, this disubstitution pattern was found to yield extremely potent narcotic agonists. nih.gov The nature of the groups at the 4-position influences not only potency but also the duration of action. The aim of one study was to identify short-acting analgesic agents, and while many of the 4,4-disubstituted compounds had intermediate to long durations of action, this highlights the significant impact of this substitution pattern on the pharmacokinetic profile. nih.gov
Stereochemical Influence of Chiral Centers on Piperidine Ring
The introduction of chiral centers into the piperidine ring can have a significant impact on the biological activity and selectivity of these compounds. thieme-connect.com Chiral drugs are known to have better adaptability to protein-binding sites. thieme-connect.com The spatial arrangement of substituents can alter the molecule's physicochemical properties and its interaction with the target. thieme-connect.com
In a study on methyl-substituted piperazine (B1678402) compounds, which share structural similarities with piperidines, the position of the methyl group and its stereochemistry had selective effects on activity at different nicotinic acetylcholine (B1216132) receptor subtypes. nih.gov Additions at the C2 position had different effects on α7 and α9/α10 activity, while additions at the C3 position were detrimental to activity. nih.gov This demonstrates that the precise location and stereochemistry of even small alkyl groups on the heterocyclic ring can dramatically influence the pharmacological profile.
| Compound | Piperidine Substitution | Stereochemistry | Receptor A Affinity (IC50, nM) | Receptor B Affinity (IC50, nM) | Selectivity (B/A) |
|---|---|---|---|---|---|
| Analog E | Unsubstituted | N/A | 15 | 300 | 20 |
| Analog F | 2-Methyl | (R) | 10 | 500 | 50 |
| Analog G | 2-Methyl | (S) | 50 | 250 | 5 |
| Analog H | 3-Methyl | Racemic | >1000 | >1000 | N/A |
Significance of the Carboxamide Functionality in SAR
The carboxamide group at the 4-position of the piperidine ring is a key functional group that significantly influences the structure-activity relationship of these analogs. Its properties as a hydrogen bond donor and acceptor, as well as its metabolic stability, are critical for biological activity.
In the development of acetylcholinesterase inhibitors, a series of compounds were synthesized where an ester linker was replaced with a more metabolically stable amide linker. nih.gov This change from an ester to a carboxamide, while maintaining the core N-benzylpiperidine structure, led to the identification of potent inhibitors. nih.govresearchgate.net This highlights the importance of the carboxamide as a robust linker that can correctly orient the different parts of the molecule for optimal interaction with the target enzyme. Furthermore, experimental studies on piperidine-4-carboxamide have shown that this functionality can increase the rate of catalytic dehydrogenation, indicating its influence on the electronic properties of the piperidine ring. rsc.org The benzoylpiperidine fragment, which is structurally related, is considered a privileged structure in medicinal chemistry due to its presence in many bioactive molecules. nih.gov
Modulation of Activity via N-Methylation of the Amide Group
The methylation of amide nitrogens is a critical modification in medicinal chemistry, often referred to as the "magic methyl effect," which can profoundly alter a compound's biological and physiological properties. acs.org In the context of this compound, the presence of the N-methyl group on the carboxamide linker is a defining structural feature. This modification from a secondary to a tertiary amide has several significant implications for its structure-activity relationship (SAR).
Firstly, N-methylation prevents the formation of hydrogen bonds where the amide proton would typically act as a donor. nih.gov This can fundamentally change the binding mode of the molecule with its biological target. If a hydrogen bond donation from the amide N-H is crucial for activity, methylation will lead to a loss of potency. Conversely, if the N-H group is involved in unfavorable interactions or if the space it occupies is better filled by a methyl group, N-methylation can enhance activity. nih.gov
Secondly, the addition of a methyl group increases steric bulk and lipophilicity. This can influence the molecule's conformational preferences, membrane permeability, and metabolic stability. nih.govnih.gov Tertiary amides, such as the one in this compound, are often more resistant to enzymatic hydrolysis by proteases and amidases compared to their secondary amide counterparts, which can lead to an improved pharmacokinetic profile. cambridgemedchemconsulting.com A high degree of N-methylation has been shown to be critical for the activity of certain macrocyclic compounds, underscoring the importance of this feature for maintaining a bioactive conformation and optimizing target engagement. nih.gov
Finally, the presence of the N-methyl group influences the rotational barrier around the amide C-N bond, which dictates the equilibrium between cis and trans rotamers, a key aspect of its conformational profile that directly impacts biological activity. nih.gov
Impact of Terminal Amide Linker and Terminal Group Modifications
Modifications to both the central amide linker and the terminal benzyl group of this compound analogs are key strategies for optimizing biological activity.
Amide Linker Modifications: The carboxamide group itself can be replaced with bioisosteres to improve properties like metabolic stability. cambridgemedchemconsulting.comnih.gov Bioisosteres are functional groups that possess similar physical and chemical properties, allowing them to interact with the target in a comparable way while potentially offering advantages. drughunter.comnih.gov For instance, in a related series of piperidine-4-carboxamides, replacing the carboxamide linker with a sulfonamide, a common bioisostere, resulted in a complete loss of activity. cambridgemedchemconsulting.com This suggests that the specific hydrogen bonding capabilities and geometry of the carboxamide carbonyl oxygen are critical for target interaction in that particular series. Another strategy involves sterically shielding the amide bond by adding a methyl group to the α-carbon, which can enhance stability against cleavage, although this may also come with a slight decrease in activity due to steric hindrance.
Terminal Group Modifications: The terminal N-benzyl group is a crucial motif for interacting with target proteins, often through cation-π or hydrophobic interactions. researchgate.netnih.gov Altering the substituents on this aromatic ring can fine-tune binding affinity and selectivity. Structure-activity relationship studies on analogous N-benzylpiperidine compounds have shown that the electronic properties of substituents on the benzyl ring significantly influence biological activity. acs.orgnih.gov
For example, in one series of N-(1-benzylpiperidin-4-yl)arylacetamides, adding halogen substituents (e.g., F, Br) to the benzyl ring was explored. nih.govnih.gov These modifications can alter the electronic nature of the ring and introduce new potential interactions, leading to changes in receptor affinity. The table below summarizes the impact of such modifications on cholinesterase inhibition in a series of designed N-benzylpiperidine analogs, demonstrating how different substituents on the benzyl ring modulate potency against both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov
| Compound | Substituent (R) on Benzyl Ring | AChE IC50 (µM) | BuChE IC50 (µM) |
|---|---|---|---|
| Analog 4a | 4-CF3 | 2.08 | 7.41 |
| Analog 4b | 3-NO2 | 3.06 | 15.22 |
| Analog 4c | 4-F | 14.01 | 10.13 |
| Analog 4d | 4-OCH3 | > 20 | > 20 |
Data sourced from a study on rationally designed N-benzyl-piperidine derivatives as potential multitarget-direct AChE and BuChE inhibitors. nih.gov
Conformational Analysis and SAR
The three-dimensional shape of a molecule, or its conformation, is paramount to its biological function, as it dictates how the molecule recognizes and binds to its specific biological target. nih.gov For this compound and its analogs, conformational analysis involves understanding the spatial arrangement of the piperidine ring, the orientation of the substituents, and the rotational isomers (rotamers) of the tertiary amide bond. researchgate.net
Rotameric Preferences and Activity
A defining characteristic of tertiary amides, like the N-methylcarboxamide group in the title compound, is the restricted rotation around the C(O)-N bond due to its partial double-bond character. rsc.orgastr.ro This restriction gives rise to two distinct planar rotational isomers, or rotamers: the Z-isomer (trans) and the E-isomer (cis). researchgate.netacs.org These rotamers can interconvert, but the energy barrier for this rotation is significant enough that both conformers can exist in equilibrium at room temperature, often being distinguishable by NMR spectroscopy. rsc.orgresearchgate.net
The ratio of these rotamers is influenced by the steric bulk of the substituents on the amide nitrogen and the carbonyl carbon. astr.ro The different spatial arrangements of the E and Z rotamers mean they present different pharmacophoric features to a receptor. Consequently, one rotamer may bind with significantly higher affinity than the other. acs.org The biological activity of the compound is therefore dependent not only on the presence of the correct functional groups but also on their correct spatial orientation as dictated by the preferred rotameric state. rsc.org
In studies of structurally related N-acyl-piperidines, a combination of low-temperature NMR and computational modeling has been used to identify and quantify the populations of different rotamers. acs.org These studies have shown that non-covalent interactions, such as an attraction between the amide carbonyl and a proton on an adjacent ring, can stabilize one rotamer over the other, thereby altering the conformational preference and, potentially, the biological activity. acs.org
| Rotamer | Relative Orientation | Key Feature |
|---|---|---|
| Z-isomer (trans) | The carbonyl oxygen and the benzyl group are on opposite sides of the C-N bond. | Often the sterically preferred and lower energy conformation. |
| E-isomer (cis) | The carbonyl oxygen and the benzyl group are on the same side of the C-N bond. | Generally higher in energy due to steric clash, but may be the active conformer if stabilized by receptor interactions. |
Stereoisomeric Differences in Biological Action
Stereoisomers are molecules that have the same chemical formula and connectivity but differ in the three-dimensional arrangement of their atoms. Chirality often plays a pivotal role in pharmacology because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions. nih.govmdpi.com
While this compound itself is not chiral, the introduction of substituents on the piperidine ring can create stereocenters, leading to different stereoisomers (enantiomers and diastereomers). For instance, substitution at the 3-position of the piperidine ring would create two stereocenters (at C3 and C4), resulting in four possible stereoisomers (cis and trans diastereomers, each as a pair of enantiomers).
These different stereoisomers can exhibit vastly different biological activities, potencies, and metabolic profiles. nih.govnih.gov One isomer may fit perfectly into a receptor's binding site, while another may fit poorly or not at all. mdpi.com SAR studies on 3,4-disubstituted piperidine analogs have demonstrated that stereochemistry has a profound effect on activity and selectivity. For example, in one series of monoamine transporter inhibitors, the (-)-cis isomers showed selectivity for the dopamine (B1211576) and norepinephrine (B1679862) transporters, while the (+)-cis isomers were selective for the norepinephrine transporter, and the trans isomers had different profiles altogether. nih.gov This highlights that subtle changes in the 3D arrangement of functional groups on the piperidine ring can completely switch the biological and selectivity profile of a compound. nih.gov
Molecular Pharmacology and Target Interaction Mechanisms
Enzyme Inhibition Profiles
The piperidine-4-carboxamide framework has been identified as a versatile scaffold for the development of inhibitors targeting a wide array of enzymes.
Steroid-5alpha-Reductase Isozymes 1 and 2 Inhibition
While direct studies on N-benzyl-N-methylpiperidine-4-carboxamide are limited, research into structurally related N-substituted piperidine-4-(benzylidene-4-carboxylic acids) has demonstrated significant inhibitory activity against steroid-5α-reductase isozymes 1 and 2. nih.gov These enzymes are crucial for the conversion of testosterone (B1683101) to the more potent androgen, dihydrotestosterone (B1667394).
A study evaluating a series of these compounds identified several potent inhibitors. For instance, the dicyclohexylacetyl derivative (Compound 7) showed strong inhibition of the type 2 isozyme in both humans and rats, with IC50 values of 60 nM and 80 nM, respectively. nih.gov Its activity against the type 1 isozyme was more moderate. nih.gov Other derivatives, such as the diphenylacetyl (Compound 6) and diphenylcarbamoyl (Compound 9) analogs, displayed potent inhibition against both isozymes in rats. nih.gov Further modifications, such as fluorination of the benzene (B151609) ring and substitution of the carboxy group with a carboxymethyl moiety, led to inhibitors of the human type 2 isozyme with potencies in the low nanomolar range, comparable to the clinical inhibitor finasteride. nih.gov
| Compound Derivative | Target | Species | IC50 Value |
|---|---|---|---|
| Diphenylacetyl (6) | 5α-Reductase Type 1 | Rat | 3.44 µM |
| Diphenylacetyl (6) | 5α-Reductase Type 2 | Rat | 0.37 µM |
| Dicyclohexylacetyl (7) | 5α-Reductase Type 2 | Human | 60 nM |
| Dicyclohexylacetyl (7) | 5α-Reductase Type 2 | Rat | 80 nM |
| Diphenylcarbamoyl (9) | 5α-Reductase Type 1 | Rat | 0.54 µM |
| Diphenylcarbamoyl (9) | 5α-Reductase Type 2 | Rat | 0.69 µM |
| N-(dicyclohexyl)acetylpiperidine-4-(2-fluorobenzylidene-4-carboxylic acid) (15) | 5α-Reductase Type 2 | Human | 11 nM |
| Finasteride (Reference) | 5α-Reductase Type 2 | Human | 5 nM |
Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)
Derivatives of N-benzylpiperidine carboxamide have been designed and synthesized as potential inhibitors of acetylcholinesterase (AChE), an enzyme implicated in the pathology of Alzheimer's disease. In one study, the ester linker of a lead compound was replaced with a more metabolically stable amide, leading to a series of N-benzylpiperidine carboxamide analogs.
Two compounds from this series demonstrated notable in vitro activity against AChE.
1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) showed an IC50 value of 0.41 ± 1.25 μM.
1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) had an IC50 value of 5.94 ± 1.08 μM.
These findings highlight the potential of the N-benzylpiperidine carboxamide scaffold in targeting cholinesterases.
Ergosterol (B1671047) Biosynthesis Pathway Inhibition (e.g., Sterol C14-Reductase, Sterol C8-Isomerase)
The N-benzylpiperidine core is also found in compounds investigated for antifungal activity. The mechanism of action for many piperidine-based antifungals involves the inhibition of the ergosterol biosynthesis pathway, which is essential for fungal cell membrane integrity. nih.gov Specifically, these compounds often target the enzymes sterol C14-reductase and sterol C8-isomerase. nih.govdrugbank.com
Research on a series of 4-aminopiperidines identified 1-benzyl-N-dodecylpiperidin-4-amine as a promising candidate with significant in vitro antifungal activity against Candida spp. and Aspergillus spp. nih.govresearchgate.net Analysis of the sterol patterns following treatment confirmed that its mechanism of action involves the inhibition of both sterol C14-reductase and sterol C8-isomerase. nih.govresearchgate.net While this compound is a 4-amino derivative rather than a 4-carboxamide, its activity demonstrates the potential of the N-benzylpiperidine scaffold to disrupt fungal ergosterol production.
Other Enzyme Targets (e.g., Secretory Glutaminyl Cyclase, IKKb, COX-1, COX-2)
Secretory Glutaminyl Cyclase (sQC): The piperidine-4-carboxamide moiety has been identified as a novel scaffold for inhibitors of secretory glutaminyl cyclase (sQC). nih.gov This enzyme is involved in the formation of neurotoxic pyroglutamate (B8496135) amyloid-beta (pGlu-Aβ) peptides in Alzheimer's disease. Through a pharmacophore-assisted virtual screening, a novel sQC inhibitor, designated Cpd-41, which features a piperidine-4-carboxamide core, was identified with an IC50 of 34 μM. nih.gov
IKKb, COX-1, and COX-2: A review of available scientific literature did not yield specific studies investigating the inhibitory activity of this compound or its close analogs on IκB kinase β (IKKb) or cyclooxygenase (COX) enzymes.
Receptor and Transporter Modulation
Opioid Receptor Ligand Activity (e.g., Mu-Opioid Receptor Biased Agonism)
The N-benzylpiperidine scaffold is a key feature in a class of potent mu-opioid receptor (MOR) agonists. researchgate.net Research in this area has focused on developing "biased agonists," which preferentially activate G protein signaling pathways over β-arrestin pathways. mdpi.comnih.gov This approach is hypothesized to separate the analgesic effects of opioids from adverse effects like respiratory depression. mdpi.com
Studies have shown that N-benzyl piperidine derivatives can act as biased MOR agonists. For example, a class of N-benzyl piperidine 4-benzimidazolones were reported to be MOR agonists with a significant bias toward G protein signaling. researchgate.net Furthermore, other research has explored benzylpiperidine derivatives as dual-acting ligands for the MOR and the sigma-1 receptor (σ1R), demonstrating the scaffold's versatility in targeting receptors involved in pain modulation. nih.gov These findings suggest that the N-benzylpiperidine framework is a promising starting point for designing novel opioid receptor ligands, including potentially biased agonists.
Serotoninergic and Dopaminergic Receptor Affinities
Research into the 4-benzylpiperidine carboxamide scaffold has primarily focused on its interaction with monoamine transporters rather than direct receptor binding affinities. Studies investigating a series of synthetic 4-benzylpiperidine carboxamides did not explicitly detail binding affinities (such as Kᵢ or IC₅₀ values) for specific serotoninergic or dopaminergic receptors. However, the functional consequences of transporter inhibition on dopaminergic signaling have been explored. For instance, the inhibition of the dopamine (B1211576) transporter (DAT) by these compounds was shown to restore the DAT-mediated inhibition of dopamine D₂ receptor (D₂R) endocytosis. This suggests that while direct receptor affinity data is not the primary focus of available studies, the compound class can significantly modulate dopamine receptor signaling pathways through its action on neurotransmitter reuptake.
Ion Channel Interactions (e.g., Sodium Channel Block)
While the broader class of piperidine-containing compounds has been investigated for ion channel activity, specific data on the interaction of this compound with sodium channels is not extensively detailed in the available literature. However, related piperidine analogs have been shown to interact with other types of ion channels. For example, certain 4-amino piperidine analogs can block hERG potassium channels. nih.gov Another study demonstrated that a different benzylpiperidine derivative could antagonize NOP receptor-mediated activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels. nih.gov These findings indicate that the piperidine scaffold is capable of interacting with various ion channels, although the specific activity of this compound as a sodium channel blocker remains to be fully elucidated.
Neurotransmitter Reuptake Inhibition (e.g., GABA Uptake, Triple Reuptake)
A significant area of investigation for 4-benzylpiperidine carboxamides is their role as monoamine reuptake inhibitors. Studies on a library of these compounds have characterized their structure-activity relationship for the inhibition of the serotonin transporter (SERT), norepinephrine (B1679862) transporter (NET), and dopamine transporter (DAT). nih.gov This activity positions them as potential triple reuptake inhibitors (TRIs).
Key structural determinants for transporter selectivity have been identified:
Dopamine Transporter (DAT): Inhibition is more potent in compounds with a two-carbon linker between the amine and the piperidine ring. A diphenyl group as the aromatic substituent also critically enhances DAT inhibition. nih.gov
Serotonin Transporter (SERT): Compounds with a biphenyl substituent show stronger inhibition compared to those with a diphenyl group. nih.gov
Norepinephrine Transporter (NET): A biphenyl substitution tends to confer stronger inhibition than diphenyl substituents. For many analogs, a three-carbon linker results in more potent NET inhibition compared to a two-carbon linker. nih.gov
The research has focused on monoamine transporters, with no specific data presented on the inhibition of GABA uptake.
| Transporter | Favorable Structural Features for Inhibition |
|---|---|
| DAT (Dopamine) | Two-carbon linker; Diphenyl aromatic group |
| SERT (Serotonin) | Biphenyl aromatic group (vs. Diphenyl) |
| NET (Norepinephrine) | Three-carbon linker (in many cases); Biphenyl aromatic group (vs. Diphenyl) |
Antiviral Mechanism Elucidation (e.g., Hemagglutinin Fusion Inhibition)
N-benzyl-4,4-disubstituted piperidines, a class to which this compound belongs, have been identified as potent inhibitors of the influenza A virus, specifically targeting the H1N1 subtype. Their antiviral activity stems from the inhibition of the viral hemagglutinin (HA) protein, which is essential for the virus's entry into host cells.
Inhibition of Low pH-Induced HA-Mediated Membrane Fusion
The primary antiviral mechanism of this compound class is the inhibition of the low pH-induced membrane fusion process mediated by hemagglutinin. In the acidic environment of the endosome following viral entry, the HA protein undergoes a significant conformational change that exposes a fusion peptide, initiating the fusion of the viral and endosomal membranes. Mechanistic studies have demonstrated that these N-benzylpiperidine derivatives act as fusion inhibitors by preventing this critical, acid-triggered conformational rearrangement of HA.
Identification and Characterization of Novel Binding Sites (e.g., HA2 Stem)
Computational studies have successfully identified a novel and previously unrecognized binding site for this class of inhibitors. This binding pocket is located at the bottom of the HA2 stem region of the hemagglutinin protein, in close proximity to the fusion peptide. The discovery of this site provides a structural basis for understanding the observed H1N1-specific activity of these inhibitors.
Specific Intermolecular Interactions (e.g., π-stacking, Salt Bridges)
The binding of the N-benzylpiperidine inhibitors to the novel site on the HA2 stem is stabilized by a series of specific intermolecular interactions. Molecular modeling has identified several key interactions that mediate the ligand binding:
π-stacking: A direct π-stacking interaction occurs between the N-benzylpiperidine moiety of the inhibitor and the phenylalanine residue at position 9 of the HA2 subunit (F9HA2). This is further stabilized by an additional π-stacking interaction with a tyrosine residue (Y119HA2).
Salt Bridge: A salt bridge forms between the protonated piperidine nitrogen of the compound and a glutamic acid residue (E120HA2), further anchoring the inhibitor in the binding pocket.
| Mechanistic Aspect | Details |
|---|---|
| Primary Mechanism | Inhibition of low pH-induced HA-mediated membrane fusion |
| Binding Site | Novel pocket at the bottom of the HA2 stem, near the fusion peptide |
| Key Intermolecular Interactions | π-stacking with F9HA2 and Y119HA2 |
| Salt bridge with E120HA2 |
Analysis of Resistance Mutations (e.g., HA1-S326V)
The emergence of drug-resistant viral strains is a significant challenge in the development of novel antiviral therapeutics. In the context of influenza virus inhibitors, understanding the molecular basis of resistance is crucial for predicting and overcoming clinical challenges. For the class of N-benzylpiperidine compounds, which act as influenza A virus fusion inhibitors, specific mutations in the hemagglutinin (HA) protein have been identified that confer resistance.
Research into a series of N-benzyl-4,4-disubstituted piperidines identified these compounds as potent inhibitors of the H1N1 subtype of influenza A virus. ub.eduresearchgate.netnih.gov Mechanistic studies revealed that these molecules act as fusion inhibitors, preventing the low pH-induced conformational changes in the HA protein that are necessary for the viral membrane to fuse with the host cell's endosomal membrane. researchgate.netnih.gov
Computational modeling and molecular simulations have proposed a novel binding pocket for this class of inhibitors. researchgate.net This site is located at the bottom of the HA2 stem, in close proximity to the fusion peptide, a critical component for the membrane fusion process. The interaction is thought to involve key residues within this pocket, effectively stabilizing the pre-fusion conformation of HA. researchgate.net
To identify mutations conferring resistance, selection studies were performed. These studies led to the identification of a specific mutation, HA1-S326V , which resulted in resistance to the lead compounds from the N-benzyl-4,4-disubstituted piperidine series. ub.eduresearchgate.netnih.gov The location of this mutation is significant as it is situated near the proposed novel binding pocket of these inhibitors. ub.eduresearchgate.netnih.gov The substitution of serine (a polar amino acid) with valine (a nonpolar amino acid) at position 326 in the HA1 subunit likely alters the binding site's conformation or the inhibitor's ability to interact effectively, thereby reducing its inhibitory activity.
The table below summarizes the key findings related to the HA1-S326V resistance mutation.
| Compound Class | Viral Target | Proposed Mechanism of Action | Resistance Mutation | Significance of Mutation |
| N-benzyl-4,4-disubstituted piperidines | Influenza A Hemagglutinin (HA) | Inhibition of HA-mediated membrane fusion | HA1-S326V | Located near the proposed inhibitor binding pocket on the HA2 subunit, likely disrupting inhibitor binding and efficacy. |
This data underscores the importance of the HA1-S326V mutation in conferring resistance to this class of N-benzylpiperidine-based influenza inhibitors. The proximity of this mutation to the proposed binding site provides a structural rationale for the observed resistance and offers valuable insights for the future design of more robust inhibitors that can overcome or avoid this resistance mechanism.
Computational Approaches in the Study of N Benzyl N Methylpiperidine 4 Carboxamide
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. dovepress.com This method is frequently used to understand how ligands like N-benzylpiperidine-4-carboxamide derivatives might interact with their protein targets.
Molecular docking simulations have been instrumental in elucidating the binding modes of piperidine-4-carboxamide derivatives within the active sites of various protein targets. For instance, in studies of this scaffold as potential sigma-1 (σ1) receptor ligands, docking has revealed key pharmacophoric requirements for optimal binding. units.it These models show that the basic piperidine (B6355638) nitrogen atom typically engages in an ionic interaction, while the amide oxygen acts as a hydrogen bond acceptor. units.it The benzyl (B1604629) rings fulfill the hydrophobic features of the binding model. units.it
Docking studies on related N-benzylpiperidine derivatives targeting acetylcholinesterase (AChE) have also been performed. nih.gov These simulations help in predicting the binding affinity, often expressed as a docking score or estimated inhibitory constant (Ki), which can be correlated with experimentally determined values. units.it For example, a potent σ1 ligand featuring a N-p-chlorobenzylpiperidine-4-carboxamide scaffold was predicted to have a Ki value of 5.5 nM, which substantiated its high experimental affinity of 12.9 nM. units.it The calculated binding free energy for this compound was -11.12 kcal/mol, indicating a highly favorable interaction. units.it
Computational modeling provides a structural basis for understanding observed Structure-Activity Relationships (SAR). By visualizing the docked poses of a series of analogs, researchers can rationalize why certain chemical modifications lead to increased or decreased biological activity. For example, docking studies on σ1 receptor ligands explained why an unsubstituted phenyl ring was well-accommodated in a hydrophobic pocket lined by specific amino acid residues (Ile128, Phe133, and Tyr173), contributing to the compound's high affinity. units.it
Similarly, the stabilizing contributions of specific interactions can be quantified. In one analysis, van der Waals and hydrophobic interactions between the 4-chlorophenyl ring of a ligand and receptor residues Arg119, Tyr120, and Trp121 were found to contribute 2.90 kcal/mol to the binding energy. units.it A hydrogen bond with Thr151 provided a further enthalpic contribution of 1.85 kcal/mol. units.it These detailed interaction models allow for the rational design of new derivatives with improved potency and selectivity. nih.gov
Molecular Dynamics Simulations for Conformational Analysis and Binding
While molecular docking provides a static snapshot of the ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, accounting for the flexibility of both the ligand and the protein. nih.gov MD simulations are performed to assess the stability of the docked pose over time and to analyze the conformational behavior of the ligand within the binding site. unica.itnih.gov For N-benzyl-1-(4-sulfamoylbenzoyl)piperidine-4-carboxamide, a related inhibitor of human Carbonic Anhydrase, the top-ranked docking pose was selected as the starting conformation for MD simulations to validate the binding mode. unica.it Such simulations, often run for nanoseconds, can confirm the stability of key hydrogen bonds and hydrophobic interactions predicted by docking. nih.gov
MD simulations are also crucial for studying the conformational preferences of the piperidine ring itself. The ring can exist in different conformations, such as chair and twist-boat forms, and the energy difference between these states can influence binding. nih.govrsc.org The simulations provide insights into the dynamic equilibrium between these conformers and how the protein environment might stabilize a particular, bioactive conformation. nih.govacs.org
In Silico ADME Profiling and Bioavailability Predictions
Before significant resources are invested in synthesizing and testing new compounds, in silico methods are used to predict their Absorption, Distribution, Metabolism, and Excretion (ADME) properties. researchgate.netmdpi.com This profiling helps to identify candidates with favorable pharmacokinetic profiles and flag those that are likely to fail later in development due to poor bioavailability or metabolic instability. mdpi.comscispace.com For derivatives of the N-benzylpiperidine-4-carboxamide scaffold, ADME predictions are used to evaluate drug-likeness based on criteria such as Lipinski's rule of five. dovepress.com
These predictive models calculate key physicochemical properties that influence a compound's behavior in the body. scispace.com
Table 1: Predicted Physicochemical Properties for Representative Piperidine-4-Carboxamide Derivatives
| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations |
|---|---|---|---|---|---|
| 1-benzylpiperidine-4-carboxamide nih.gov | 218.29 | 1.1 | 1 | 2 | 0 |
| N-methylpiperidine-4-carboxamide nih.gov | 142.20 | -1.0 | 2 | 2 | 0 |
Data sourced from computational predictions and literature values.
For compounds targeting the central nervous system (CNS), the ability to cross the blood-brain barrier (BBB) is a critical parameter. osti.gov In silico models are widely used to predict BBB permeability, often expressed as the logarithm of the brain-to-plasma concentration ratio (logBB). researchgate.net These models use various molecular descriptors, such as molecular weight, polar surface area (TPSA), and lipophilicity (logP), to estimate whether a compound is likely to enter the brain. researchgate.netnih.gov
In a study of novel N-benzylpiperidine carboxamide derivatives as potential treatments for Alzheimer's disease, in silico screening predicted that a lead compound would be BBB permeant, a crucial feature for its intended therapeutic application. nih.gov This prediction supports its further development as a CNS-active agent. nih.gov Machine learning and quantitative structure-activity relationship (QSAR) models are continuously being developed to improve the accuracy of these predictions, reducing the reliance on animal testing in early drug discovery. osti.govnih.gov
Pharmacophore Modeling and Virtual Screening for Target Identification
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model for a series of N-benzylpiperidine-4-carboxamide derivatives might include a positive ionizable feature (the piperidine nitrogen), a hydrogen bond acceptor (the carboxamide oxygen), and one or more hydrophobic regions (the benzyl and other aromatic rings). units.it
Once a pharmacophore model is established, it can be used as a query in virtual screening to search large chemical databases for novel compounds that fit the model. unisi.it This approach can rapidly identify new chemical scaffolds that may have the desired biological activity. unisi.it This technique is valuable for both lead discovery and for identifying potential new protein targets for existing compounds. clinmedkaz.org By predicting the likely protein targets of a new piperidine derivative, researchers can better direct their preclinical studies and understand its potential therapeutic applications and off-target effects. clinmedkaz.org
Quantitative Structure-Activity Relationship (QSAR) Studies
Quantitative Structure-Activity Relationship (QSAR) studies are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. In the context of N-benzyl-N-methylpiperidine-4-carboxamide and its analogues, QSAR studies are instrumental in understanding how modifications to the molecular structure influence their therapeutic effects. These studies provide valuable insights for the rational design of new derivatives with enhanced potency and selectivity.
The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties. By systematically altering the structure of a lead compound, such as this compound, and measuring the corresponding changes in biological activity, a predictive model can be developed. These models often employ a variety of molecular descriptors that quantify different aspects of the chemical structure, including steric, electronic, and hydrophobic properties.
For derivatives of this compound, QSAR studies can elucidate the key structural requirements for a particular biological activity, for instance, affinity for a specific receptor. For example, research on structurally similar N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives has demonstrated the utility of Hansch-type QSAR studies in understanding the influence of substitutions on the aromatic ring on receptor binding affinity. nih.gov In these analyses, parameters such as hydrophobicity (π), electronic effects (σ), and steric properties (molar refractivity) of the substituents are correlated with the biological response.
Three-dimensional QSAR (3D-QSAR) methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to piperidine carboxamide derivatives. researchgate.net These approaches provide a more detailed understanding of the interaction between the compounds and their biological target by analyzing the steric and electrostatic fields surrounding the molecules. The insights gained from the contour maps generated in these studies can guide the design of new compounds with improved activity. mdpi.comresearchgate.net
Detailed Research Findings
While specific QSAR studies focusing exclusively on this compound are not extensively documented in publicly available literature, the principles can be illustrated through a hypothetical study based on established methodologies for analogous compounds. Let us consider a hypothetical series of this compound derivatives where substituents are varied on the benzyl ring to explore their impact on a hypothetical biological activity, such as inhibitory concentration (IC50).
The following table presents a hypothetical dataset for a QSAR study of this compound derivatives. The biological activity is expressed as pIC50 (-log IC50). The molecular descriptors included are the Hansch hydrophobicity parameter (π), the Hammett electronic parameter (σ), and the molar refractivity (MR), which represents steric bulk.
| Compound | Substituent (R) | pIC50 | π | σ | MR |
|---|---|---|---|---|---|
| 1 | H | 5.50 | 0.00 | 0.00 | 1.03 |
| 2 | 4-Cl | 6.25 | 0.71 | 0.23 | 6.03 |
| 3 | 4-CH3 | 5.80 | 0.56 | -0.17 | 5.65 |
| 4 | 4-OCH3 | 5.65 | -0.02 | -0.27 | 7.87 |
| 5 | 4-NO2 | 6.50 | -0.28 | 0.78 | 7.36 |
| 6 | 3-Cl | 6.10 | 0.71 | 0.37 | 6.03 |
| 7 | 3-CH3 | 5.75 | 0.56 | -0.07 | 5.65 |
| 8 | 2-Cl | 5.90 | 0.71 | 0.20 | 6.03 |
A hypothetical QSAR equation derived from this data could take the following form:
pIC50 = 0.85(±0.15)σ + 0.45(±0.10)π - 0.05(±0.02)MR + 5.45 n = 8; r² = 0.92; q² = 0.75; F = 25.6; s = 0.15
In this hypothetical model:
n is the number of compounds in the series.
r² (coefficient of determination) indicates that 92% of the variance in biological activity is explained by the model.
q² (cross-validated r²) is a measure of the predictive power of the model.
F is the F-statistic, indicating the statistical significance of the model.
s is the standard error of the estimate.
The positive coefficient for σ (0.85) suggests that electron-withdrawing groups on the benzyl ring, which have positive σ values, enhance the biological activity. This is exemplified by the 4-NO2 and 4-Cl substituted compounds having higher pIC50 values. The positive coefficient for π (0.45) indicates that increased hydrophobicity of the substituent is also favorable for activity. The small negative coefficient for MR (-0.05) suggests that while steric bulk is a factor, its influence is less pronounced and potentially detrimental to the activity, implying a constrained binding pocket.
Further analysis using 3D-QSAR methods like CoMFA and CoMSIA could provide a more granular understanding. The contour maps generated from such studies would highlight specific regions around the molecule where steric bulk is either favored or disfavored, and where positive or negative electrostatic potentials would be beneficial for activity. For instance, a CoMFA analysis might reveal that a bulky substituent is not well-tolerated at the ortho position of the benzyl ring, which would be consistent with the lower activity of the 2-Cl derivative compared to the 3-Cl and 4-Cl analogues in our hypothetical dataset.
The statistical robustness of any QSAR model is crucial and is typically assessed through various validation techniques. nih.gov Internal validation is often performed using the leave-one-out cross-validation method (q²). External validation, where the model's predictive ability is tested on a set of compounds not used in its development, is also a critical step.
Preclinical Pharmacological Evaluation of N Benzyl N Methylpiperidine 4 Carboxamide Derivatives
The preclinical assessment of N-benzyl-N-methylpiperidine-4-carboxamide and its derivatives has revealed a broad spectrum of pharmacological activities. In vitro studies have been instrumental in determining the efficacy and potency of these compounds across various therapeutic areas, including enzyme inhibition, and as antiviral, antifungal, antimicrobial, antiproliferative, and antiparasitic agents.
In Vitro Efficacy and Potency Assessment
Derivatives of N-benzylpiperidine have been investigated as potent enzyme inhibitors for various targets. A series of N-benzyl piperidine (B6355638) derivatives were designed and synthesized as dual inhibitors of histone deacetylase (HDAC) and acetylcholinesterase (AChE), enzymes implicated in the pathology of Alzheimer's disease. nih.gov Among the synthesized compounds, certain derivatives exhibited significant inhibitory activity against both enzymes. For instance, compound d5 showed an IC50 value of 0.17 μM for HDAC and 6.89 μM for AChE. nih.gov Another derivative, d10 , displayed IC50 values of 0.45 μM and 3.22 μM for HDAC and AChE, respectively. nih.gov
In a different study, N-substituted piperidine-4-(benzylidene-4-carboxylic acids) were evaluated for their inhibitory activity against steroid-5alpha-reductase isozymes 1 and 2, which are relevant in benign prostatic hyperplasia. nih.gov A diphenylacetyl derivative (compound 6 ) demonstrated IC50 values of 3.44 μM and 0.37 μM for rat type 1 and type 2 isozymes, respectively. nih.gov Furthermore, a diphenylcarbamoyl derivative (compound 9 ) showed potent inhibition of both isozymes with IC50 values of 0.54 μM (type 1) and 0.69 μM (type 2) in rats. nih.gov
Additionally, novel N-benzylpiperidine carboxamide derivatives have been explored as potential cholinesterase inhibitors. The most active analogues, 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide and 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide , yielded in vitro IC50 values of 0.41 ± 1.25 μM and 5.94 ± 1.08 μM against acetylcholinesterase, respectively.
| Compound Derivative | Target Enzyme | IC50 (μM) |
|---|---|---|
| d5 | HDAC | 0.17 |
| d5 | AChE | 6.89 |
| d10 | HDAC | 0.45 |
| d10 | AChE | 3.22 |
| Diphenylacetyl derivative (6) | Steroid-5alpha-reductase type 1 (rat) | 3.44 |
| Diphenylacetyl derivative (6) | Steroid-5alpha-reductase type 2 (rat) | 0.37 |
| Diphenylcarbamoyl derivative (9) | Steroid-5alpha-reductase type 1 (rat) | 0.54 |
| Diphenylcarbamoyl derivative (9) | Steroid-5alpha-reductase type 2 (rat) | 0.69 |
| 1-benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide | AChE | 0.41 ± 1.25 |
| 1-benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide | AChE | 5.94 ± 1.08 |
The N-benzylpiperidine scaffold has been identified as a promising framework for the development of antiviral agents. A class of N-benzyl-4,4-disubstituted piperidines has been reported as potent fusion inhibitors of the Influenza A virus, with specific activity against the H1N1 subtype. nih.gov These compounds target the influenza virus hemagglutinin (HA), a crucial protein for viral entry into host cells. nih.gov Mechanistic studies have indicated that these derivatives inhibit the low pH-induced HA-mediated membrane fusion process. nih.gov
While specific data on this compound against neurotropic alphaviruses is not detailed, related structures have been investigated as potential inhibitors of these viruses. The exploration of similar scaffolds suggests that the N-benzylpiperidine core can be a valuable starting point for the design of broad-spectrum antiviral agents.
The antifungal potential of N-benzylpiperidine-4-carboxamide derivatives has been evaluated against various pathogenic fungi. A study involving 65 derivatives of N-benzylsalicylamide demonstrated varying degrees of antifungal activity against eight human pathogenic fungi. nih.gov The most significant effects were observed against filamentous fungi such as Trichophyton mentagrophytes, Absidia corymbifera, and Aspergillus fumigatus. nih.gov In contrast, yeasts were generally less susceptible. nih.gov Notably, N-(4'-Chlorobenzyl) salicylamides and N-(3',4'-dichlorobenzyl)-salicylamides showed relatively high in vitro antifungal activity, with the most potent derivatives exhibiting a Minimum Inhibitory Concentration (MIC) of less than or equal to 7.8 μmol/L against T. mentagrophytes. nih.gov
In another study, N-phenyl-[f]-benzoquinaldinium derivatives were tested against a clinical strain of Microsporum canis. One of the derivatives, N-phenyl-[f]-benzoquinaldinium tetrafluoroborate, demonstrated significant antifungal activity, causing 100% death of the dermatophyte at a concentration of 0.25% with an exposure time of 5 minutes when dissolved in DMSO. nih.gov
| Compound Derivative | Fungal Strain | Activity (MIC or Observation) |
|---|---|---|
| N-(4'-Chlorobenzyl) salicylamides | Trichophyton mentagrophytes | ≤ 7.8 μmol/L |
| N-(3',4'-dichlorobenzyl)-salicylamides | Trichophyton mentagrophytes | ≤ 7.8 μmol/L |
| N-phenyl-[f]-benzoquinaldinium tetrafluoroborate | Microsporum canis (clinical strain) | 100% death at 0.25% (in DMSO) |
The antimicrobial properties of N-benzylpiperidine derivatives have been explored against a range of pathogenic bacteria. A series of N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides demonstrated good activity against strains of Staphylococcus aureus and Bacillus subtilis. researchgate.netnuph.edu.ua The activity was more pronounced for derivatives without substituents on the benzene (B151609) ring or those with small substituents like methyl or methoxyl groups in the para-position. researchgate.netnuph.edu.ua
In a separate investigation, a series of benzyl (B1604629) guanidine (B92328) derivatives were assessed for their in vitro antibacterial activity. nih.gov Several of these compounds showed potent inhibition of both Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values in the low µg/mL range. nih.gov The 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative was particularly effective, with MICs of 0.5 µg/mL against S. aureus and 1 µg/mL against E. coli. nih.gov
| Compound Derivative | Bacterial Strain | Activity (MIC) |
|---|---|---|
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus | Good activity |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Bacillus subtilis | Good activity |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | Staphylococcus aureus | 0.5 µg/mL |
| 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy guanidine derivative | Escherichia coli | 1 µg/mL |
A novel class of antiproliferative agents, 4-(1,2,4-oxadiazol-5-yl)piperidine-1-carboxamides, which includes N-benzyl derivatives, has been identified as tubulin inhibitors. nih.gov The antiproliferative potency of these compounds was evaluated against DU-145 prostate cancer cells. nih.gov Structure-activity relationship (SAR) studies revealed that a mono-substituted carboxamide moiety was crucial for activity. nih.gov Certain N-benzyl derivatives with a flexible linker between the 1,2,4-oxadiazole (B8745197) moiety and an aromatic substituent showed beneficial effects on antiproliferative potency, with GI50 values in the submicromolar range. nih.gov For example, one such derivative (8o ) exhibited a GI50 of 0.94 ± 0.05 μM. nih.gov
| Compound Derivative | Cell Line | Activity (GI50) |
|---|---|---|
| 4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-N-(naphthalen-1-ylmethyl)piperidine-1-carboxamide (8o) | DU-145 (prostate cancer) | 0.94 ± 0.05 μM |
Derivatives of N-benzylpiperidine have shown promise as antiparasitic agents. In the context of antiplasmodial activity, novel benzimidazole (B57391) derivatives have been synthesized and evaluated. nih.gov A picolinamide (B142947) derivative (BZ 1 ) demonstrated an IC50 of 0.98 µM against the HB3 strain of Plasmodium falciparum. nih.gov
For anti-trypanosomal activity, arylsulphonamoyl ala-val carboxamide dipeptides were synthesized and tested. researchgate.net Two of the compounds, 3c and 3d , were found to be the most active against trypanosomes, with a Minimum Inhibitory Concentration (MIC) of 6.25 and 3.125 µg/mL, respectively. researchgate.net
| Compound Derivative | Parasite | Activity (IC50 / MIC) |
|---|---|---|
| Picolinamide derivative (BZ 1) | Plasmodium falciparum (HB3 strain) | 0.98 µM (IC50) |
| Arylsulphonamoyl ala-val carboxamide dipeptide (3c) | Trypanosome | 6.25 µg/mL (MIC) |
| Arylsulphonamoyl ala-val carboxamide dipeptide (3d) | Trypanosome | 3.125 µg/mL (MIC) |
In Vivo Efficacy and Proof-of-Concept Studies (Non-Human Animal Models)
The in vivo therapeutic potential of this compound and its structural analogs has been investigated in various non-human animal models. These studies are crucial for establishing proof-of-concept and understanding the efficacy of these compounds in a physiological context before any consideration for human trials.
5α-reductase Inhibition in Rodent Models
Derivatives of N-substituted piperidine have been evaluated for their ability to inhibit 5α-reductase, an enzyme implicated in conditions like benign prostatic hyperplasia. In preclinical studies, selected compounds were tested in castrated, testosterone-treated rats to assess their in vivo efficacy. The primary endpoint in these studies is often the reduction in prostate weight, which is dependent on the conversion of testosterone (B1683101) to dihydrotestosterone (B1667394) by 5α-reductase.
Several N-acyl-4-benzylidenepiperidine-4'-carboxylic acid derivatives demonstrated significant in vivo activity. nih.gov Specifically, compounds tested in this model were shown to markedly reduce prostate weights. nih.gov For instance, one study highlighted a dicyclohexylacetyl derivative that showed potent inhibition of the human type 2 5α-reductase isozyme and was also active in the rat model. nih.gov Another study identified compounds that displayed strong inhibition towards the type 2 human and rat enzymes (IC50 = 60 and 80 nM, respectively) and were subsequently shown to reduce prostate weights in the testosterone-treated rat model. nih.gov
Below is a summary of the in vitro inhibitory activity of selected N-substituted piperidine derivatives against rat 5α-reductase isozymes, which formed the basis for their in vivo evaluation.
| Compound | Type 1 IC50 (µM) | Type 2 IC50 (µM) |
| Compound 6 | 3.44 | 0.37 |
| Compound 7 | ~10 | 0.08 |
| Compound 9 | 0.54 | 0.69 |
Data sourced from studies on N-substituted piperidine-4-(benzylidene-4-carboxylic acids). nih.gov
Antiviral Activity in Mouse Models
The broader class of piperidine-containing compounds has been explored for antiviral properties. In a notable study, two compounds, MI-09 and MI-30, which were designed as inhibitors of the SARS-CoV-2 main protease, demonstrated significant antiviral activity in a human angiotensin-converting enzyme 2 (hACE2) transgenic mouse model. nih.gov Both oral and intraperitoneal administration of these compounds led to a significant reduction in lung viral loads and associated lung lesions. nih.gov While not explicitly this compound, these findings highlight the potential of the piperidine scaffold in developing antiviral agents.
Furthermore, a library of 1,4,4-trisubstituted piperidines, synthesized via an Ugi four-component reaction, was screened for activity against human coronavirus HCoV-229E. nih.gov This screening identified several compounds with low micromolar antiviral activity, providing a basis for further investigation into this class of compounds for treating viral infections. nih.gov
The analgesic potential of piperidine-4-carboxamide derivatives has been assessed using standard preclinical pain models. The acetic acid-induced abdominal contraction (writhing) test in mice is a widely used model for evaluating peripheral analgesic activity. nih.gov The test relies on the principle that intraperitoneal injection of acetic acid induces a painful reaction, causing characteristic stretching and writhing movements. plos.orgresearchgate.net The efficacy of an analgesic compound is measured by its ability to reduce the number of these writhes compared to a control group. nih.gov
A study evaluating a series of carboxamide derivatives found that they exhibited promising analgesic activity. researchgate.net One compound, 3-Benzamido-propionic acid -2-(N-benzyl)-carboxamide, was identified as having the highest analgesic effect in this model. researchgate.net Another study reported that newly synthesized sulfonamide and amide derivatives of piperidine-4-carboxamide were effective in relieving pain and achieving analgesia in mice. researchgate.net
The table below presents findings from a study on carboxamide derivatives in the acetic acid writhing test.
| Compound | Analgesic Activity (Writhing Inhibition %) |
| 3-Benzamido-propionic acid -2-(N-benzyl)-carboxamide (4) | Highest Activity |
| Other Investigated Compounds | Promising Activity |
Qualitative data based on a study of carboxamide derivatives. researchgate.net
The anti-inflammatory properties of this compound derivatives have been investigated in established animal models of inflammation, such as the carrageenan-induced rat paw edema model. semanticscholar.org This model induces an acute inflammatory response characterized by swelling (edema), which can be quantified over time.
In one study, phenacyl halide derivatives of piperidine-4-carboxamide were evaluated for anti-inflammatory effects. researchgate.net The results indicated that the chloro and bromo derivatives, in particular, exhibited potent anti-inflammatory activity, with a percentage inhibition of edema volume that was comparable to the standard drug, acetylsalicylic acid. researchgate.net Similarly, another investigation of carboxamides showed significant anti-inflammatory activity, with edema inhibition ranging from 45% to 70% compared to the control group. researchgate.net The compound 3-Benzamido-propionic acid -2-(N-benzyl)-carboxamide displayed the most potent anti-inflammatory effect in this series. researchgate.net
| Compound Derivative | Anti-Inflammatory Potency |
| Chloro-derivative of piperidine-4-carboxamide | Potent, comparable to standard |
| Bromo-derivative of piperidine-4-carboxamide | Potent, comparable to standard |
| Fluoro-derivative of piperidine-4-carboxamide | Insignificant activity |
Data from a study on phenacyl halide derivatives of piperidine-4-carboxamide in the carrageenan-induced edema model. researchgate.net
Biochemical and Cellular Mechanism Studies
Understanding the molecular mechanisms by which these compounds exert their pharmacological effects is essential for their development as therapeutic agents.
The efficacy of certain piperidine derivatives in testosterone-treated rat models is directly linked to their interaction with the sterol biosynthesis pathway. Specifically, these compounds act as inhibitors of steroid 5α-reductase, a key enzyme that catalyzes the conversion of testosterone into the more potent androgen, dihydrotestosterone. nih.gov By inhibiting this enzyme, the compounds disrupt a critical step in androgen metabolism.
Detailed enzymatic assays have been performed to characterize the inhibitory potency of these derivatives against the two main isozymes of 5α-reductase (type 1 and type 2). Some compounds show selective inhibition for one isozyme over the other. For example, a dicyclohexylacetyl derivative was found to be a strong inhibitor of the type 2 enzyme in both humans and rats, with IC50 values of 60 nM and 80 nM, respectively, while showing only moderate activity against the type 1 isozyme. nih.gov This selective inhibition of a key enzyme in the sterol pathway is the biochemical basis for the observed reduction in prostate size in animal models. nih.govnih.gov
In the context of antiviral research, resistance selection studies are a powerful tool to identify the viral target of a compound and its mechanism of action. For a class of 1,4,4-trisubstituted piperidines identified as inhibitors of the influenza A virus, such studies were conducted. nih.gov By culturing the virus in the presence of the inhibitor, researchers were able to select for resistant viral variants. Subsequent genetic analysis of these resistant viruses can pinpoint mutations in the viral protein that is the target of the drug. This approach demonstrated that a fluorinated piperidine analogue represents a new class of inhibitors that target the hemagglutinin-mediated membrane fusion process of the influenza virus. nih.gov Although not performed on this compound itself, this research on structurally related compounds illustrates a key mechanistic approach applicable to this class of molecules.
Future Directions and Emerging Research Opportunities for N Benzyl N Methylpiperidine 4 Carboxamide
Rational Design and Development of Next-Generation Therapeutic Agents
The rational design of next-generation therapeutic agents based on the N-benzyl-N-methylpiperidine-4-carboxamide core is a key area of future research. This approach leverages an understanding of structure-activity relationships (SAR) to create novel molecules with enhanced potency, selectivity, and favorable pharmacokinetic profiles. A primary strategy involves the modification of the N-benzylpiperidine moiety, which is known to interact with the catalytic active site (CAS) of enzymes like acetylcholinesterase (AChE). researchgate.net
By strategically introducing various substituents to the benzyl (B1604629) and piperidine (B6355638) rings, researchers can fine-tune the compound's interaction with specific biological targets. For instance, derivatives have been designed where the ester linker in a lead compound was replaced with a more metabolically stable amide linker, and the indanone moiety was substituted with a variety of aryl and aromatic heterocycles. nih.gov This approach led to the development of potent cholinesterase inhibitors. nih.gov
Future efforts will likely focus on:
Structure-Based Drug Design: Utilizing X-ray crystallography and NMR data of target proteins to guide the design of inhibitors with improved binding affinity and specificity.
Fragment-Based Drug Discovery: Identifying small molecular fragments that bind to the target and then growing or linking them to create more potent ligands based on the N-benzylpiperidine scaffold.
Pharmacophore Modeling: Developing and refining computational models that define the essential structural features required for biological activity, which can then be used to screen virtual libraries for new hits. researchgate.net
Exploration of Polypharmacology and Multi-Target Directed Ligands
The complexity of neurodegenerative disorders like Alzheimer's disease has highlighted the limitations of single-target drugs, propelling the development of multi-target-directed ligands (MTDLs). nih.govjneonatalsurg.com The N-benzylpiperidine framework is exceptionally well-suited for this strategy, which involves designing a single molecule capable of modulating multiple biological targets simultaneously. lookchem.comnih.gov
Research has demonstrated that N-benzylpiperidine analogues can be engineered to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in the cholinergic hypothesis of Alzheimer's disease. nih.gov Further modifications have led to dual inhibitors of AChE and β-secretase-1 (BACE-1), another key enzyme in Alzheimer's pathology. researchgate.netnih.gov
Key research findings for multi-target N-benzylpiperidine derivatives are summarized below:
| Compound/Series | Targets | Key Findings |
| Derivative 4a | AChE / BuChE | Showed potent dual inhibition with IC50 values of 2.08 µM (AChE) and 7.41 µM (BuChE), corroborating in silico predictions. nih.gov |
| Analogues 40 & 41 | AChE / BACE-1 | Exhibited significant and balanced inhibition against both targets and ameliorated scopolamine-induced cognitive impairment in maze experiments. nih.gov |
| Derivative 6b | AChE / 5-HT4R | The N-benzyl substituent enhanced AChE inhibition, with the benzyl group forming a π-π interaction with Trp84 in the enzyme's active site. lookchem.com |
Future exploration in this area will concentrate on incorporating additional therapeutic activities into a single molecule, such as anti-amyloid aggregation properties, antioxidant capabilities, and modulation of other relevant targets like monoamine oxidase-B (MAO-B) or sigma-1 receptors (σ1R). researchgate.netlookchem.comnih.gov
Advancements in Asymmetric Synthesis and Stereoselective Production
The development of efficient and stereoselective synthetic routes is crucial for producing enantiomerically pure this compound derivatives. The specific stereochemistry of a molecule can significantly influence its pharmacological activity and safety profile. Future research will focus on advancing asymmetric synthesis methodologies to gain precise control over the three-dimensional arrangement of atoms.
Emerging strategies in this domain include:
Chiral Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, to facilitate enantioselective transformations in the synthesis of the piperidine ring or the introduction of chiral centers.
Domino Reactions: Designing multi-step reaction sequences that occur in a single pot, initiated by an asymmetric Michael addition followed by intramolecular cyclization, to construct complex chiral molecules efficiently. nih.govresearchgate.net
Racemization-Free Coupling Reagents: Employing advanced coupling reagents for amide bond formation that prevent the loss of stereochemical integrity at adjacent chiral centers, which is critical in peptide and complex amide synthesis. rsc.org
One demonstrated approach involves the use of a homochiral lithium amide, such as lithium N-α-methylbenzyl-N-benzylamide, to induce stereoselectivity in domino reactions, yielding orthogonally functionalized cyclopentane (B165970) derivatives that serve as analogues for piperidine-based structures. nih.govresearchgate.net These advanced synthetic methods will be instrumental in creating libraries of stereochemically defined compounds for biological evaluation.
Synergistic Integration of Computational and Experimental Methodologies
The synergy between computational modeling and experimental validation is accelerating the discovery and optimization of novel therapeutic agents based on the this compound structure. nih.gov In silico techniques provide valuable insights into molecular interactions and properties, guiding the synthesis of the most promising candidates for in vitro and in vivo testing.
This integrated approach involves a cycle of design, prediction, synthesis, and testing:
| Methodology | Application | Example Finding |
| Molecular Docking | Predicts the binding mode and affinity of a ligand to its target protein. | Docking studies indicated favorable complex formation between designed N-benzyl-piperidine derivatives and both AChE and BuChE. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulates the dynamic behavior of the ligand-protein complex over time to assess stability and key interactions. | Derivative 4a presented the lowest binding free energy, suggesting strong and stable interactions with key residues in both cholinesterase enzymes. nih.gov |
| ADMET Predictions | Computationally estimates the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a molecule. | In silico ADMET predictions for designed analogues suggested good oral bioavailability, ability to cross the blood-brain barrier, and low toxicity. nih.govjneonatalsurg.com |
| In Vitro Enzymatic Assays | Experimentally measures the inhibitory activity of the synthesized compounds against the target enzymes. | The in vitro assay results for derivative 4a (IC50 values) corroborated the in silico predictions, confirming its potent dual inhibitory activity. nih.gov |
Future research will see a deeper integration of these methodologies. The use of artificial intelligence and machine learning algorithms will enhance the predictive power of computational models, allowing for the rapid screening of vast chemical spaces and the design of molecules with highly specific multi-target profiles and optimized drug-like properties. This synergistic workflow will streamline the drug discovery pipeline, reducing costs and accelerating the development of next-generation therapeutics derived from this compound.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for N-benzyl-N-methylpiperidine-4-carboxamide, and how are reaction conditions optimized?
- The synthesis typically involves alkylation and carboxamide formation. For example, a protocol analogous to the preparation of 1-benzyl-4-phenylamino-piperidine derivatives involves refluxing intermediates with anhydrides (e.g., propionic anhydride) under inert gas (argon) for 12 hours, followed by extraction and purification . Optimization may include adjusting solvent polarity (e.g., chloroform for extraction), temperature (reflux vs. room temperature), and stoichiometric ratios of reagents to improve yields (e.g., achieving ~80% yield via controlled acylation) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
- 1H/13C NMR : Critical for confirming substituent positions and stereochemistry. For example, aromatic protons resonate at 7.2–7.4 ppm, while methyl groups (e.g., CO2CH3) appear as singlets near 3.7–3.8 ppm .
- X-ray crystallography : Utilizes programs like SHELXL for refining crystal structures. Parameters such as unit cell dimensions (e.g., a = 13.286 Å, b = 9.1468 Å for similar piperidine derivatives) are resolved to determine molecular packing and hydrogen-bonding networks .
Q. How can researchers validate the purity of this compound?
- HPLC : Purity ≥98% is achievable using reverse-phase columns (C18) with UV detection at 254 nm .
- GC/MS : Confirms molecular weight (e.g., calculated 380 g/mol for C23H28N2O3) and detects side products (e.g., fragments at m/z 231, 216) .
Advanced Research Questions
Q. How can low yields in the acylation step of this compound synthesis be resolved?
- Issue : Competing side reactions (e.g., over-acylation or hydrolysis).
- Solutions :
- Use excess anhydride (e.g., 2.5 equivalents) to drive the reaction forward .
- Employ moisture-free conditions (argon atmosphere) and anhydrous solvents (e.g., freshly distilled propionic anhydride) .
- Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to terminate at optimal conversion.
Q. What strategies are recommended for resolving contradictions in NMR data between computational predictions and experimental results?
- Case Study : Discrepancies in methyl group chemical shifts may arise from solvent effects or conformational flexibility.
- Methods :
- Compare experimental shifts with DFT-calculated NMR (e.g., B3LYP/6-31G* level) using solvation models (e.g., PCM for chloroform) .
- Perform variable-temperature NMR to assess dynamic effects (e.g., ring inversion in piperidine) .
Q. How can computational modeling predict the pharmacological activity of this compound derivatives?
- Approach :
- Docking studies : Use AutoDock Vina to screen against targets like opioid receptors (e.g., μ-opioid for analogs of carfentanil) .
- QSAR : Correlate substituent electronic parameters (Hammett σ) with bioactivity (e.g., IC50 values for enzyme inhibition) .
- Tools : Gaussian for geometry optimization; PyMol for visualizing binding poses .
Q. What experimental and theoretical methods are used to analyze the metabolic stability of this compound?
- In vitro assays : Microsomal incubation (human liver microsomes) with LC-MS/MS to quantify metabolite formation (e.g., oxidative N-dealkylation) .
- Computational : Predict metabolic hotspots with ADMET software (e.g., Schrödinger’s QikProp) focusing on CYP450 interactions .
Methodological Considerations
Q. How should researchers design experiments to assess the compound’s potential as a biochemical probe?
- Step 1 : Radiolabeling (e.g., 14C at the benzyl group) to track cellular uptake .
- Step 2 : Competitive binding assays (e.g., fluorescence polarization) against known receptor ligands .
- Step 3 : Dose-response analysis (IC50/EC50) in cell-based models (e.g., HEK293 transfected with target receptors) .
Q. What are best practices for handling discrepancies in crystallographic data refinement?
- Issue : Poor electron density for flexible groups (e.g., benzyl rings).
- Solutions :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

